3-Iodo-6-nitro-1H-indazole-4-carboxylic acid
Description
Classification and Nomenclature in Heterocyclic Chemistry
This compound belongs to the indazole family of heterocyclic compounds, which are characterized by a bicyclic structure consisting of a pyrazole ring fused with a benzene ring. According to the Hantzsch-Widman nomenclature system for heterocyclic compounds, indazoles are classified under the azoles family and contain carbon, hydrogen, and nitrogen atoms in their ring structure. The systematic naming follows the International Union of Pure and Applied Chemistry conventions, where the base structure is identified as 1H-indazole, indicating the primary tautomeric form where the hydrogen atom is attached to the nitrogen at position 1.
The compound's complete International Union of Pure and Applied Chemistry name is 3-iodo-6-nitro-2H-indazole-4-carboxylic acid, reflecting the specific positioning of each substituent group. The numbering system begins with the nitrogen atoms in the pyrazole ring, designated as positions 1 and 2, with subsequent carbon atoms numbered sequentially around the bicyclic structure. This nomenclature system ensures precise identification of the compound's structure, distinguishing it from other possible isomers and tautomeric forms.
The heterocyclic classification places this compound within the broader category of nitrogen-containing aromatic systems, specifically as a member of the diazaindene subfamily. The presence of three distinct functional groups - iodine at position 3, nitro at position 6, and carboxylic acid at position 4 - creates a unique substitution pattern that influences both chemical reactivity and biological activity profiles. The Chemical Abstracts Service registry number 885519-69-7 provides a unique identifier for this specific compound within chemical databases.
Historical Context and Development
The discovery and development of indazole chemistry traces back to the pioneering work of Emil Fischer in 1883, who first synthesized indazole by heating ortho-hydrazine cinnamic acid and defined it as a "pyrazole ring fused with the benzene ring". Fischer's foundational work established the basic understanding of indazole structure and reactivity, setting the stage for subsequent developments in this field of heterocyclic chemistry. The evolution of indazole research has been marked by continuous advancements in synthetic methodologies and an expanding understanding of biological activities associated with various substituted derivatives.
The specific development of nitro-substituted indazoles emerged as researchers began exploring the effects of electron-withdrawing groups on the indazole core structure. The introduction of nitro functionality at the 6-position of indazole-4-carboxylic acid derivatives represented a significant advancement in creating compounds with enhanced reactivity and potential biological activity. The nitration of 1H-indazole-4-carboxylic acid using mixtures of nitric acid and sulfuric acid under controlled temperature conditions became a standard synthetic approach for generating these specialized derivatives.
The incorporation of halogen substituents, particularly iodine, into indazole structures developed through advances in halogenation chemistry and the recognition of halogen atoms as versatile synthetic handles for further functionalization. Molecular iodine emerged as an efficient catalyst and reagent for indazole synthesis and modification, enabling the preparation of iodo-substituted derivatives under mild reaction conditions. The combination of iodine, nitro, and carboxylic acid functionalities in a single indazole molecule represents the culmination of decades of synthetic methodology development and structure-activity relationship studies.
Contemporary research in indazole chemistry has been driven by the recognition of this heterocyclic system's significant pharmacological potential. The systematic exploration of multi-substituted indazole derivatives has revealed their importance as key structural motifs in drug design and development, particularly for antiparasitic, anticancer, and antimicrobial applications. This historical progression has established the foundation for current research initiatives focused on optimizing synthetic routes and exploring new biological applications for complex indazole derivatives.
Significance in Indazole Chemistry Research
The significance of this compound in contemporary indazole chemistry research stems from its unique combination of functional groups and the resulting chemical properties that make it valuable for diverse applications. Indazole derivatives have gained considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. The specific substitution pattern of this compound provides researchers with a versatile platform for structure-activity relationship studies and drug development initiatives.
The presence of the iodine atom at position 3 serves as an excellent leaving group for various substitution reactions, enabling the synthesis of diverse indazole libraries through nucleophilic substitution pathways. This reactivity has made iodo-indazole derivatives particularly valuable as synthetic intermediates in pharmaceutical development, where the iodine can be replaced with various nucleophiles to generate new chemical entities with potentially improved biological properties. The strategic positioning of the iodine substituent allows for selective functionalization without affecting other reactive sites on the molecule.
The nitro group at position 6 contributes significantly to the compound's biological activity profile through its ability to undergo bioreduction within cellular environments. This bioreduction process can generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against specific cancer cell lines and other biological targets. The electron-withdrawing nature of the nitro group also influences the electronic properties of the entire indazole system, affecting both chemical reactivity and biological binding interactions.
Research applications have demonstrated the importance of carboxylic acid functionality at position 4 for pharmaceutical development and biological activity. The carboxylic acid group provides opportunities for forming various derivatives through esterification, amidation, and other chemical transformations, enabling the modulation of physicochemical properties such as solubility, membrane permeability, and protein binding. This functional group also serves as a potential interaction site with biological targets, contributing to the compound's overall pharmacological profile.
The combination of these three distinct functional groups creates a unique chemical entity that serves multiple roles in contemporary research applications. The compound functions as a key intermediate in pharmaceutical synthesis, a reference standard in analytical chemistry, and a building block for advanced materials development. Its versatility has made it an important tool for researchers working in diverse fields ranging from drug discovery to environmental science applications.
Structural Overview and Key Features
The molecular structure of this compound exhibits a complex arrangement of functional groups attached to the bicyclic indazole core, creating a compound with distinctive chemical and physical properties. The base indazole structure consists of a pyrazole ring fused to a benzene ring, forming a planar aromatic system with two nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring. This bicyclic framework provides structural rigidity and aromatic stability while maintaining sufficient reactivity for chemical modifications.
The structural data reveals specific geometric and electronic characteristics that define the compound's behavior in chemical and biological systems. The molecular formula C8H4IN3O4 indicates the presence of eight carbon atoms, four hydrogen atoms, one iodine atom, three nitrogen atoms, and four oxygen atoms. The molecular weight of 333.04 grams per mole reflects the significant contribution of the iodine atom, which comprises approximately 38% of the total molecular mass. The International Chemical Identifier string InChI=1S/C8H4IN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) provides a detailed structural representation that enables precise computer-based molecular modeling and database searching.
Table 1: Structural and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H4IN3O4 | |
| Molecular Weight | 333.04 g/mol | |
| Chemical Abstracts Service Number | 885519-69-7 | |
| International Union of Pure and Applied Chemistry Name | 3-iodo-6-nitro-2H-indazole-4-carboxylic acid | |
| International Chemical Identifier Key | BUSZQGUBXDDYLZ-UHFFFAOYSA-N | |
| Simplified Molecular Input Line Entry System | C1=C(C=C(C2=C(NN=C21)I)C(=O)O)N+[O-] |
The three-dimensional conformational features of the molecule are influenced by the electronic and steric effects of the substituent groups. The iodine atom at position 3 represents the largest substituent, with its significant van der Waals radius potentially affecting molecular conformation and intermolecular interactions. The nitro group at position 6 introduces strong electron-withdrawing character that influences the electronic distribution throughout the aromatic system, potentially affecting both chemical reactivity and biological activity. The carboxylic acid functionality at position 4 provides hydrogen bonding capability and ionizable character under physiological conditions.
The aromatic character of the indazole core is maintained despite the presence of multiple substituents, as evidenced by the planar structure and delocalized electron system. The tautomeric equilibrium between 1H-indazole and 2H-indazole forms adds complexity to the structural analysis, with the 1H-tautomer generally being thermodynamically more stable. The specific substitution pattern creates unique electronic and steric environments that distinguish this compound from other indazole derivatives and contribute to its specific chemical and biological properties.
Research Importance and Current Applications
The research importance of this compound extends across multiple scientific disciplines, reflecting its versatility as both a synthetic intermediate and a biologically active compound. Contemporary pharmaceutical development has identified this compound as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents due to its ability to inhibit specific cellular pathways. The compound's unique structural features enable it to serve as a building block for creating more complex molecules with enhanced therapeutic properties through strategic chemical modifications.
In material science applications, the compound contributes to the formulation of advanced materials, including polymers and coatings that require enhanced thermal stability and chemical resistance. The presence of multiple functional groups provides opportunities for crosslinking reactions and covalent attachment to polymer backbones, enabling the development of materials with specialized properties. Research in this area has focused on exploiting the compound's aromatic character and reactive substituents to create materials with improved performance characteristics for industrial applications.
Biological research applications have demonstrated the compound's value in studying cellular mechanisms and drug development processes. Researchers employ this compound to investigate its effects on biological systems, helping to elucidate mechanisms of action in drug design and development initiatives. The nitro group's ability to undergo bioreduction and generate reactive intermediates makes it particularly useful for studying cellular interactions and potential therapeutic effects. The iodine and carboxylic acid functionalities provide additional opportunities for biological target interactions and structure-activity relationship studies.
Table 2: Current Research Applications and Target Areas
Analytical chemistry applications utilize the compound as a reference standard in analytical methods, aiding in the detection and quantification of related compounds in complex mixtures. The distinctive structural features and spectroscopic properties of the molecule make it valuable for developing analytical procedures and validating measurement techniques. Research in this area focuses on optimizing detection methods and establishing reliable analytical protocols for pharmaceutical quality control and environmental monitoring applications.
Environmental science research has explored the compound's potential applications in environmental remediation, particularly in the degradation of pollutants due to its reactive nature. The nitro group's reactivity and the overall molecular structure provide opportunities for developing environmental treatment technologies that can address specific contamination challenges. Current research initiatives are investigating the compound's role in photocatalytic processes and other environmental cleanup applications where its unique chemical properties can be leveraged for beneficial outcomes.
Properties
IUPAC Name |
3-iodo-6-nitro-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSZQGUBXDDYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646316 | |
| Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-69-7 | |
| Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 6-Nitro-1H-indazole-4-carboxylic Acid
The synthesis of 6-nitro-1H-indazole-4-carboxylic acid is a precursor step for preparing the target compound.
- Stage 1: Methyl 6-nitro-1H-indazole-4-carboxylate is treated with water and sodium hydroxide in a tetrahydrofuran (THF) and methanol mixture at 70°C for one hour.
- Stage 2: The reaction mixture is acidified using hydrochloric acid, followed by extraction with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Iodination Step
The iodination of 6-nitro-1H-indazole-4-carboxylic acid is performed to introduce the iodine atom at the desired position on the indazole ring.
- Dissolve the precursor (6-nitro-1H-indazole-4-carboxylic acid) in an appropriate solvent such as acetic acid or THF.
- Add an iodine source (e.g., molecular iodine or potassium iodide) along with an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
- Stir the reaction mixture at controlled temperatures (typically between room temperature and 70°C).
- After completion, purify the product using recrystallization or chromatographic techniques.
Final Purification
The crude product obtained from iodination is purified to ensure high purity of this compound:
- Recrystallization from solvents such as ethanol or methanol.
- Chromatographic separation using silica gel or other adsorbents.
Key Reaction Steps
Chemical Reactions Analysis
3-Iodo-6-nitro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups.
Common reagents used in these reactions include halogenating agents, reducing agents like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
3-Iodo-6-nitro-1H-indazole-4-carboxylic acid is primarily utilized as a building block in the synthesis of various heterocyclic compounds. Its ability to undergo further chemical modifications makes it valuable for creating derivatives with specific biological activities. For example, it can be transformed into substituted indazoles through nucleophilic substitution reactions, which are essential for developing new pharmaceuticals .
Synthetic Routes
The synthesis typically involves the nitration of 3-iodoindazole, followed by carboxylation at the 4-position. The general steps include:
- Nitration : Treating 3-iodoindazole with a nitrating agent (e.g., concentrated sulfuric acid and nitric acid) to introduce the nitro group.
- Carboxylation : Introducing a carboxylic acid group at the 4-position through known methods such as carbon dioxide insertion under high pressure or using carbonylation reactions.
These processes can be optimized for yield and purity using techniques like column chromatography or recrystallization .
Biological Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the p53/MDM2 pathway. This effect is attributed to its ability to inhibit specific enzymes involved in nitric oxide synthesis, which plays a role in tumor progression .
Inhibition of Nitric Oxide Synthase
The compound is structurally similar to other known nitric oxide synthase inhibitors, suggesting its potential use in treating conditions where nitric oxide plays a detrimental role, such as inflammatory diseases and certain cancers. Studies have demonstrated that derivatives of this compound can selectively inhibit inducible nitric oxide synthase (iNOS), thereby reducing inflammation and tumor growth .
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Industrial Applications
Dyes and Pigments
The unique chemical properties of this compound also make it suitable for industrial applications, particularly in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions enhances its utility in creating vibrant colors for textiles and other materials .
Data Summary
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for heterocyclic compounds; undergoes nucleophilic substitution reactions |
| Anticancer Activity | Induces apoptosis via p53/MDM2 pathway; inhibits nitric oxide synthase |
| Antimicrobial Properties | Potential inhibitor of bacterial growth; under investigation |
| Industrial Uses | Used in the synthesis of dyes and pigments due to stable metal complexes |
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound effectively reduced tumor size in mouse models through apoptosis induction .
- Nitric Oxide Synthase Inhibition : Research highlighted the compound's ability to selectively inhibit iNOS, leading to decreased inflammation markers in treated subjects .
- Industrial Application : A patent detailed methods for utilizing this compound in dye synthesis, showcasing its effectiveness in producing stable colorants for various applications .
Mechanism of Action
The mechanism of action of 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The iodine atom may also play a role in modulating the compound’s biological activity by affecting its lipophilicity and membrane permeability.
Comparison with Similar Compounds
3-Iodo-4-nitro-1H-indazole-6-carboxylic Acid
- Molecular Formula : C₈H₄IN₃O₄
- Molecular Weight : 333.04 g/mol
- CAS : 885521-14-2
- Key Differences : This isomer swaps the positions of the nitro and carboxylic acid groups, placing the nitro group at the 4-position and the carboxylic acid at the 6-position . Such positional changes can significantly alter electronic distribution, acidity (pKa of -COOH), and intermolecular interactions in crystallographic or biological contexts.
Halogen-Substituted Analogues
3-Chloro-6-nitro-1H-indazole-4-carboxylic Acid
- Molecular Formula : C₈H₄ClN₃O₄ (estimated)
- Molecular Weight : ~241.59 g/mol (calculated)
- CAS : 885519-67-5
- Key Differences : Replacing iodine with chlorine reduces molecular weight by ~91.45 g/mol and alters reactivity. Chlorine’s smaller atomic radius and lower polarizability may decrease steric hindrance and influence solubility or binding affinity in target proteins .
6-Chloro-3-Iodo-4-nitro-1H-indazole
- Molecular Formula : C₇H₃ClIN₃O₂
- Molecular Weight : 316.38 g/mol (calculated)
- CAS : 885519-97-1
- Key Differences : This compound lacks the carboxylic acid group but introduces a chlorine atom at the 6-position. The absence of -COOH reduces hydrogen-bonding capacity, while dual halogenation (Cl and I) may enhance electrophilicity for nucleophilic substitution reactions .
Non-Halogenated Analogues
4-Nitro-1H-indazole-6-carboxylic Acid
- Molecular Formula : C₈H₅N₃O₄
- Molecular Weight : 223.15 g/mol (calculated)
- CAS : 141111-53-7
- Key Differences : The absence of iodine simplifies the structure and lowers molecular weight by ~109.89 g/mol. This compound’s reduced steric bulk and lipophilicity may improve aqueous solubility, making it more suitable for pharmaceutical formulations .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₈H₄IN₃O₄ | 333.04 | 885519-69-7 | 3-I, 6-NO₂, 4-COOH |
| 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid | C₈H₄IN₃O₄ | 333.04 | 885521-14-2 | 3-I, 4-NO₂, 6-COOH (structural isomer) |
| 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid | C₈H₄ClN₃O₄ | ~241.59 | 885519-67-5 | 3-Cl, 6-NO₂, 4-COOH |
| 6-Chloro-3-iodo-4-nitro-1H-indazole | C₇H₃ClIN₃O₂ | 316.38 | 885519-97-1 | 3-I, 4-NO₂, 6-Cl |
| 4-Nitro-1H-indazole-6-carboxylic acid | C₈H₅N₃O₄ | 223.15 | 141111-53-7 | 4-NO₂, 6-COOH (no halogen) |
Key Research Findings and Implications
Halogen Effects : Iodine’s large atomic radius and polarizability enhance van der Waals interactions in molecular recognition, whereas chlorine offers a balance between reactivity and steric demand .
Positional Isomerism: The relocation of nitro and carboxylic acid groups (e.g., 4-NO₂ vs. 6-NO₂) impacts electronic properties, altering acidity and resonance stabilization of the indazole ring .
Biological Activity
3-Iodo-6-nitro-1H-indazole-4-carboxylic acid (C₈H₄IN₃O₄) is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features an indazole ring structure with the following key functional groups:
- Iodine atom at the 3-position
- Nitro group at the 6-position
- Carboxylic acid functional group at the 4-position
These structural components contribute to its unique reactivity and interactions with biological targets.
While specific mechanisms of action for this compound are not fully elucidated, several hypotheses can be drawn based on its structural features:
- The nitro group may participate in redox reactions, influencing binding affinities with biomolecules.
- The carboxylic acid could form hydrogen bonds or ionic interactions with target proteins.
- The presence of iodine allows for potential halogen bonding , enhancing interactions with specific receptors or enzymes .
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in cancer therapeutics. Here are some key findings:
Enzyme Interactions
The compound has been shown to interact with various enzymes, particularly those involved in cell signaling pathways. It is used as a building block for synthesizing kinase inhibitors, which are crucial in cancer treatment due to their roles in regulating cell proliferation and survival .
Antitumor Activity
Several studies have demonstrated the antitumor potential of derivatives synthesized from this compound. These derivatives have exhibited inhibitory effects on specific kinases associated with tumor growth. For instance, compounds derived from this indazole have been tested for their ability to inhibit Polo-like kinase 4 (PLK4), a target implicated in various cancers .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity and therapeutic potential of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid with high purity?
- Methodological Answer : The synthesis of nitroindazole derivatives often involves condensation reactions using formyl-substituted indazole precursors. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing with acetic acid and sodium acetate, followed by recrystallization from DMF/acetic acid mixtures to achieve high purity . For iodination, direct electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann reaction) may be employed, with purification via column chromatography or HPLC.
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?
- Methodological Answer : Cross-reference data with structurally similar compounds, such as 3-methyl-6-nitro-1H-indazole derivatives . Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and computational tools (e.g., density functional theory, DFT) to predict NMR chemical shifts. For nitro and carboxylic acid groups, IR bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch) are typical .
Q. What crystallization strategies optimize structural analysis of halogenated nitroindazole derivatives?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) is effective for growing single crystals. The SHELX suite (e.g., SHELXT or SHELXL) is widely used for solving crystal structures, especially for small molecules with heavy atoms like iodine, which enhance X-ray diffraction contrast .
Advanced Research Questions
Q. How does the electronic environment of the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom’s σ-hole effect enhances electrophilicity, making it reactive in Suzuki-Miyaura or Sonogashira couplings. Computational studies (e.g., Natural Bond Orbital analysis) can quantify charge distribution. Experimental validation via kinetic studies under inert atmospheres (e.g., argon) is recommended to minimize side reactions .
Q. What computational approaches predict the stability of tautomeric forms in solution?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare the energy of tautomers (e.g., 1H vs. 2H-indazole forms). Solvent effects can be modeled using the Polarizable Continuum Model (PCM). Experimental validation via variable-temperature NMR in deuterated DMSO or CDCl₃ is critical .
Q. How can researchers resolve contradictions in biological activity data for nitroindazole derivatives?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate results with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). For example, 6-nitroindazole derivatives have shown varied effects on kinase activity due to redox-sensitive nitro group interactions; include ROS scavengers (e.g., NAC) in assays to control for off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
